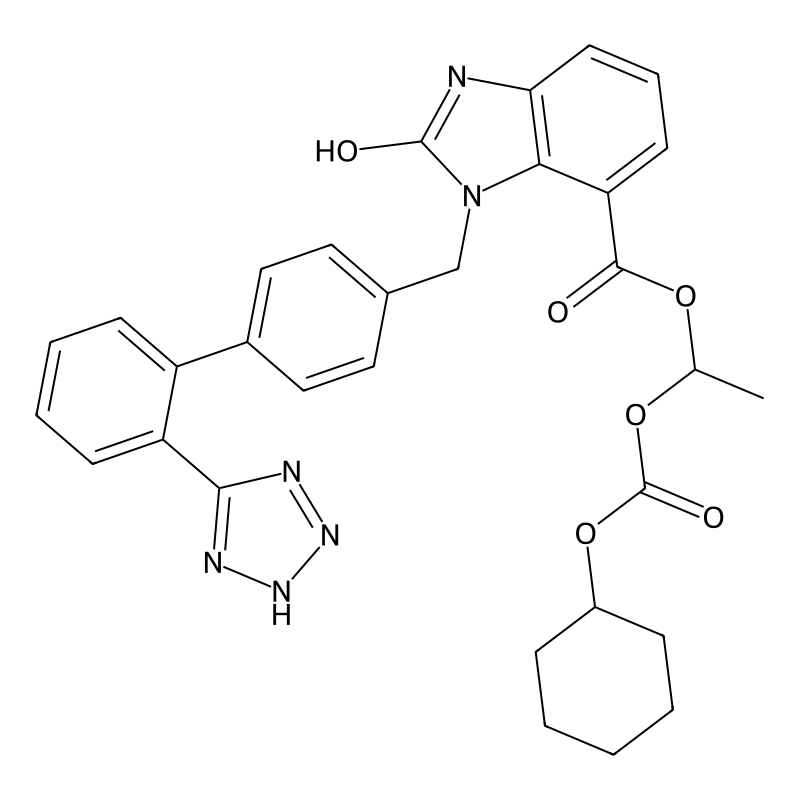

Desethyl Candesartan Cilexetil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Impurity Profiling and Forced Degradation Studies:

Desethyl Candesartan Cilexetil (DECC) is not a drug itself but an impurity found in the medication Candesartan Cilexetil, an angiotensin receptor blocker used for treating hypertension. Scientific research utilizes DECC in impurity profiling and forced degradation studies of Candesartan Cilexetil. These studies aim to:

- Identify and quantify potential impurities present in the drug product.

- Understand the degradation pathways of the drug under various conditions (e.g., heat, light, humidity).

By analyzing DECC alongside other impurities, researchers can ensure the purity, stability, and safety of Candesartan Cilexetil for therapeutic use.

Analytical Method Development:

DECC also plays a role in developing analytical methods for quantifying Candesartan Cilexetil and its impurities. Researchers utilize various chromatographic techniques, such as Ultra High-Pressure Liquid Chromatography (UPLC), to separate and detect DECC from the main drug and other impurities.

Desethyl Candesartan Cilexetil is a metabolite of Candesartan Cilexetil, a prodrug that is primarily used as an antihypertensive agent. The compound is characterized by its chemical formula, C31H30N6O6, and it plays a significant role in the pharmacological effects of its parent compound. Desethyl Candesartan Cilexetil is formed through the hydrolysis of Candesartan Cilexetil during gastrointestinal absorption and is recognized for its role in mediating the effects of angiotensin II receptor antagonism, which is crucial in regulating blood pressure and fluid balance in the body .

The synthesis of Desethyl Candesartan Cilexetil can be achieved through several methods:

- Hydrolysis: The most common method involves the hydrolysis of Candesartan Cilexetil in an aqueous environment, typically under acidic or neutral conditions.

- Chemical Reagents: Various reagents can be employed to facilitate the hydrolysis process; for example, using strong acids or bases may accelerate the reaction.

- Controlled Conditions: The reaction conditions such as temperature and pH are critical in determining the yield and purity of Desethyl Candesartan .

Desethyl Candesartan Cilexetil is primarily studied for its role in hypertension management as part of a therapeutic regimen involving angiotensin II receptor blockers. Its applications extend to:

- Pharmacokinetic Studies: Understanding its metabolism and interaction with other drugs.

- Formulation Development: Enhancing drug formulations that include both Desethyl Candesartan and its active form, Candesartan.

- Research: Investigating its potential roles in other cardiovascular conditions due to its biological activity on angiotensin receptors .

Interaction studies involving Desethyl Candesartan Cilexetil focus on its pharmacokinetics and potential drug-drug interactions. Key findings include:

- Increased Adverse Effects: The combination with certain diuretics may enhance adverse effects due to additive hypotensive actions.

- Metabolic Pathways: Understanding how cytochrome P450 enzymes affect its metabolism can inform clinicians about potential interactions with other medications that are substrates or inhibitors of these enzymes .

Several compounds share structural or functional similarities with Desethyl Candesartan Cilexetil. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Feature |

|---|---|---|

| Candesartan | Parent compound | Active metabolite with higher potency |

| Irbesartan | Angiotensin II blocker | Distinct chemical structure; different binding affinity |

| Losartan | Angiotensin II blocker | First ARB developed; unique efficacy profile |

| Telmisartan | Angiotensin II blocker | Longer half-life; unique pharmacokinetics |

Desethyl Candesartan's uniqueness lies in its specific metabolic pathway as a degradation product of a prodrug, which differentiates it from other angiotensin II receptor blockers that do not have such a metabolic precursor .